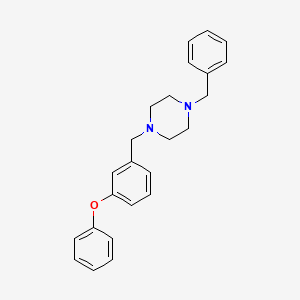
1-benzyl-4-(3-phenoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(3-phenoxybenzyl)piperazine, also known as BPP, is a synthetic compound that belongs to the piperazine family. BPP has been extensively studied for its potential pharmacological applications, particularly in the treatment of various neurological disorders.
科学的研究の応用
1-benzyl-4-(3-phenoxybenzyl)piperazine has been extensively studied for its potential pharmacological applications. It has been shown to have potent anticonvulsant, anxiolytic, and antidepressant effects in animal models. 1-benzyl-4-(3-phenoxybenzyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, 1-benzyl-4-(3-phenoxybenzyl)piperazine has been shown to have neuroprotective effects and may be useful in the treatment of traumatic brain injury.
作用機序
The exact mechanism of action of 1-benzyl-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and seizure activity. 1-benzyl-4-(3-phenoxybenzyl)piperazine has been shown to enhance GABAergic neurotransmission, leading to its anxiolytic and anticonvulsant effects. 1-benzyl-4-(3-phenoxybenzyl)piperazine may also act on other neurotransmitter systems, such as the dopaminergic and serotonergic systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-benzyl-4-(3-phenoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anxiolytic and anticonvulsant effects. 1-benzyl-4-(3-phenoxybenzyl)piperazine has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. Additionally, 1-benzyl-4-(3-phenoxybenzyl)piperazine has been shown to have antioxidant and anti-inflammatory effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-benzyl-4-(3-phenoxybenzyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity. 1-benzyl-4-(3-phenoxybenzyl)piperazine has also been extensively studied in animal models, making it a well-established compound for use in research. However, there are also some limitations to the use of 1-benzyl-4-(3-phenoxybenzyl)piperazine in lab experiments. 1-benzyl-4-(3-phenoxybenzyl)piperazine has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, 1-benzyl-4-(3-phenoxybenzyl)piperazine has not been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for the study of 1-benzyl-4-(3-phenoxybenzyl)piperazine. One area of research is the development of more potent and selective 1-benzyl-4-(3-phenoxybenzyl)piperazine analogs. These analogs may have improved pharmacological properties and may be useful in the treatment of a wider range of neurological disorders. Additionally, there is a need for further studies on the safety and efficacy of 1-benzyl-4-(3-phenoxybenzyl)piperazine in human subjects. Finally, 1-benzyl-4-(3-phenoxybenzyl)piperazine may have potential applications in the treatment of other diseases, such as cancer and cardiovascular disease, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, 1-benzyl-4-(3-phenoxybenzyl)piperazine is a synthetic compound that has been extensively studied for its potential pharmacological applications, particularly in the treatment of neurological disorders. The synthesis method of 1-benzyl-4-(3-phenoxybenzyl)piperazine is well-established, and it has a number of biochemical and physiological effects. 1-benzyl-4-(3-phenoxybenzyl)piperazine has several advantages for lab experiments, but there are also some limitations. Finally, there are several future directions for the study of 1-benzyl-4-(3-phenoxybenzyl)piperazine, including the development of more potent and selective analogs and further studies on its safety and efficacy in humans.
合成法
The synthesis of 1-benzyl-4-(3-phenoxybenzyl)piperazine involves the reaction of benzyl chloride with 3-phenoxybenzylamine in the presence of sodium hydroxide. The resulting product is then reacted with piperazine in the presence of acetic acid to yield 1-benzyl-4-(3-phenoxybenzyl)piperazine. The synthesis method has been optimized to produce high yields of pure 1-benzyl-4-(3-phenoxybenzyl)piperazine.
特性
IUPAC Name |
1-benzyl-4-[(3-phenoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-3-8-21(9-4-1)19-25-14-16-26(17-15-25)20-22-10-7-13-24(18-22)27-23-11-5-2-6-12-23/h1-13,18H,14-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETFRKTWSJIWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6071262.png)
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6071267.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]acrylonitrile](/img/structure/B6071274.png)


![3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-methoxy-N-methyl-2-phenylacetamide](/img/structure/B6071289.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6071293.png)
![7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071301.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6071306.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6071319.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B6071321.png)
![5-amino-4-(1-methyl-1H-benzimidazol-2-yl)-1-[4-(1-piperidinyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6071337.png)
![2-ethyl-1-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperidine](/img/structure/B6071338.png)